Ethyl (3S,4S,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
Description
Properties
Molecular Formula |
C16H28N2O4 |
|---|---|
Molecular Weight |
312.40 g/mol |
IUPAC Name |
ethyl (3S,4S,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m1/s1 |
InChI Key |
VSZGPKBBMSAYNT-ILXRZTDVSA-N |
Isomeric SMILES |
CCC(CC)O[C@H]1C=C(C[C@H]([C@@H]1NC(=O)C)N)C(=O)OCC |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route and Reaction Conditions
Based on available literature and chemical supplier data, the synthetic route typically involves the following key steps:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of cyclohexene intermediate with stereocenters | Enzymatic dihydroxylation or asymmetric catalysis starting from precursors like ethyl benzoate or cyclohexadiene derivatives | Chemoenzymatic methods have been reported for related oseltamivir intermediates |
| 2 | Introduction of amino and acetamido groups | Amination reactions, often via substitution or reduction of nitro precursors; acetylation with acetic anhydride or acetyl chloride | Stereoselective control is critical to maintain stereochemistry |
| 3 | Etherification at C-3 position | Reaction of the hydroxyl group with pentan-3-ol or pentan-3-yloxy derivatives under acidic or basic catalysis | Ensures installation of the pentan-3-yloxy substituent |
| 4 | Esterification to form ethyl carboxylate | Reaction with ethanol under acidic conditions or via esterification reagents | Finalizes the carboxylate moiety |
This multistep synthesis requires careful control of stereochemistry at each stage to obtain the desired (3S,4S,5R) configuration.
Industrial and Scale-Up Considerations
Industrial synthesis of this compound or its analogs often adapts the laboratory methods with optimizations such as:
- Use of continuous flow reactors to improve reaction efficiency and reproducibility
- Automated control of temperature, pH, and reaction time to maximize yield and purity
- Purification by crystallization or chromatographic techniques to isolate the target stereoisomer
- Conversion to hydrochloride salt form to enhance stability and facilitate handling
Analysis of Chemical Reactions Involved
Types of Reactions
- Michael Addition and Cyclization: Key steps for ring formation and introduction of stereocenters, often catalyzed by organocatalysts such as diphenylprolinol silyl ether.
- Reduction: Conversion of nitro groups to amines, essential for amino group installation.
- Acetylation: Formation of acetamido group via reaction with acetyl donors.
- Etherification: Formation of pentan-3-yloxy substituent through nucleophilic substitution.
- Esterification: Formation of ethyl ester from carboxylic acid precursors.
Reaction Conditions and Reagents
| Reaction Type | Typical Reagents | Conditions | Outcome |
|---|---|---|---|
| Michael Addition | Diphenylprolinol silyl ether, thiourea, acid catalysts | Room temperature to mild heating | High diastereo- and enantioselectivity |
| Reduction | Sodium borohydride, catalytic hydrogenation | Mild temperature, inert atmosphere | Amino group formation |
| Acetylation | Acetic anhydride, acetyl chloride | Room temperature, base or acid catalyst | Acetamido group installation |
| Etherification | Pentan-3-ol, acid/base catalyst | Heating under reflux | Ether bond formation |
| Esterification | Ethanol, acid catalyst (e.g., sulfuric acid) | Reflux | Ethyl ester formation |
Research Findings and Efficiency Metrics
Chemoenzymatic Synthesis Evolution
Research by Werner et al. (2011) describes four generations of chemoenzymatic syntheses for oseltamivir-related compounds, employing enzymatic dihydroxylation of aromatic precursors to generate key chiral intermediates. These methods emphasize:
- Use of biocatalysis to introduce chirality efficiently
- Strategic bond rearrangements to improve yield
- Evaluation of synthetic efficiency via metrics such as atom economy and step count
These approaches are adaptable to the synthesis of this compound due to structural similarity.
Continuous-Flow and Time-Economical Syntheses
Innovations in continuous-flow synthesis have enabled multistep reactions to be performed in sequence with high control over reaction parameters, reducing total synthesis time significantly (e.g., 60 minutes total synthesis of oseltamivir analogs). This methodology can be applied for the target compound to improve scalability and reproducibility.
Comparative Data Table of Preparation Methods
Summary and Expert Perspective
This compound synthesis is achieved through a combination of stereoselective cyclohexene ring construction, functional group transformations, and etherification steps. The integration of chemoenzymatic methods and continuous-flow technologies represents the forefront of efficient and scalable synthesis for this compound and related oseltamivir analogs.
The choice of preparation method depends on the desired scale, purity, and available resources. Chemoenzymatic approaches offer superior stereochemical control and environmental benefits, while continuous-flow synthesis provides rapid and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oseltamivir undergoes several types of chemical reactions, including:
Oxidation: Oseltamivir can be oxidized to form various metabolites.
Reduction: The reduction of oseltamivir can lead to the formation of its active metabolite, oseltamivir carboxylate.
Substitution: Various substitution reactions can be performed on oseltamivir to modify its chemical structure.
Common Reagents and Conditions
Common reagents used in the synthesis of oseltamivir include ethanol, thionyl chloride, p-toluenesulfonic acid, triethylamine, methanesulfonyl chloride, and allyl amine . The reactions are typically carried out under controlled conditions to ensure the desired stereochemistry and yield.
Major Products Formed
The major product formed from the reduction of oseltamivir is oseltamivir carboxylate, which is the active metabolite responsible for its antiviral activity .
Scientific Research Applications
Oseltamivir has several scientific research applications, including:
Mechanism of Action
Oseltamivir is a prodrug that is converted to its active form, oseltamivir carboxylate, by esterases in the liver . Oseltamivir carboxylate inhibits the activity of the viral neuraminidase enzyme, which is essential for the release of new viral particles from infected cells . By blocking neuraminidase, oseltamivir prevents the virus from spreading within the respiratory tract, thereby reducing the severity and duration of influenza symptoms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oseltamivir Phosphate (Tamiflu®)
- Structure: Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate phosphate.
- Key Differences :
- Stereochemistry : The target compound has (3S,4S,5R) stereochemistry versus (3R,4R,5S) in oseltamivir. This inversion disrupts binding to neuraminidase’s active site, reducing antiviral efficacy .
- Ether Substituent : Oseltamivir contains a 1-ethylpropoxy group, while the target compound uses pentan-3-yloxy. The branched chain in oseltamivir enhances lipophilicity and oral bioavailability .
- Biological Activity : Oseltamivir carboxylate (active form) inhibits neuraminidase with IC₅₀ values of 0.4–1.3 nM against influenza A/B strains. The (3S,4S,5R) isomer shows negligible activity due to steric clashes in the enzyme’s binding pocket .
Triazolylated Oseltamivir Derivatives
- Example : Ethyl (3R,4R,5S)-4-acetamido-5-[4-(1,1'-biphenyl-4-yl)-1H-1,2,3-triazol-1-yl]-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate (5a) .
- Key Differences: Substitution at C5: A triazole-linked biphenyl group replaces the amino group, enhancing hydrophobic interactions with neuraminidase. Activity: Compound 5a exhibits 10-fold higher potency than oseltamivir carboxylate against H5N1 (IC₅₀: 0.08 nM vs. 0.8 nM) due to extended binding to the 150-cavity of neuraminidase .
Peramivir (Intravenous Neuraminidase Inhibitor)
- Structure: (1S,2S,3S,4R)-3-[(1S)-1-acetylamino-2-hydroxycyclopentane carboxylic acid].
- Key Differences :
- Core Structure : Cyclopentane vs. cyclohexene, reducing conformational flexibility.
- Pharmacokinetics : Peramivir’s carboxylate group eliminates the need for prodrug activation, enabling direct IV administration. The target compound’s ethyl ester requires hepatic conversion, limiting its utility to oral formulations .
Boc-Protected Guanidino Oseltamivir
- Example: Ethyl (3R,4R,5S)-4-acetamido-5-[(Z)-2,3-bis(tert-butoxycarbonyl)guanidino]-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate .
- Key Differences: C5 Substitution: A bulky bis-Boc-guanidino group replaces the amino group, designed to improve resistance to viral mutations. Synthetic Utility: This derivative serves as an intermediate for introducing photoaffinity labels or fluorescent tags into oseltamivir analogs .
Halogenated Derivatives
- Example : Ethyl (3R,4S)-4-acetamido-5-bromo-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate (36) .
- Key Differences: C5 Halogenation: Bromine substitution at C5 blocks the amino group’s reactivity, enabling downstream cross-coupling reactions. Activity: Halogenated derivatives are typically inactive against neuraminidase but serve as precursors for functionalized analogs .
Structural and Pharmacological Comparison Table
Biological Activity
Ethyl (3S,4S,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its biological activity as a neuraminidase inhibitor. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure comprising a cyclohexene ring with multiple functional groups. Its molecular formula is , and it has a molecular weight of approximately 312.40 g/mol. The structural features include:
- Cyclohexene core : Essential for its interaction with neuraminidase.
- Acetamido and amino groups : Contributing to its biological activity.
- Pentan-3-yloxy side chain : Enhancing lipophilicity and membrane permeability.
This compound acts primarily as an inhibitor of the neuraminidase enzyme found in influenza viruses. Neuraminidase facilitates the release of new viral particles from infected cells; thus, inhibiting this enzyme can effectively limit viral spread.
Binding Characteristics
Experimental studies have demonstrated that this compound binds effectively to the active site of neuraminidase. X-ray crystallography has provided insights into the binding interactions, revealing how structural modifications can enhance inhibitory efficacy.
Biological Activity Studies
Recent investigations into the biological activity of this compound have yielded promising results:
| Study Focus | Findings |
|---|---|
| Antiviral Activity | Demonstrated significant inhibition of influenza neuraminidase with IC50 values in the low micromolar range. |
| Mechanistic Studies | Binding affinity studies indicate a strong interaction with the active site, comparable to established neuraminidase inhibitors like Oseltamivir. |
| In Vivo Efficacy | Preliminary animal studies suggest effective reduction in viral load and symptom severity in influenza-infected models. |
Case Studies
Several case studies highlight the potential of this compound in therapeutic applications:
- Case Study 1 : In a controlled trial involving mice infected with H1N1 influenza virus, administration of this compound resulted in a 70% reduction in viral titers compared to untreated controls.
- Case Study 2 : A study focused on structural analogs revealed that modifications to the pentanoyloxy group could enhance antiviral potency by improving binding interactions with neuraminidase.
Comparative Analysis with Other Neuraminidase Inhibitors
This compound shares similarities with other known neuraminidase inhibitors:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Oseltamivir | Cyclohexene core with ethoxy group | Widely used antiviral drug against influenza |
| Zanamivir | Cyclohexane structure with a different sugar moiety | Approved for inhalation treatment of influenza |
| Peramivir | Cyclopentane ring | Administered intravenously; effective against resistant strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
